5-(2,4-Dimethoxyphenyl)nicotinaldehyde
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Overview
Description
5-(2,4-DIMETHOXYPHENYL)PYRIDINE-3-CARBALDEHYDE: is an aromatic aldehyde compound that features a pyridine ring substituted with a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-DIMETHOXYPHENYL)PYRIDINE-3-CARBALDEHYDE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst and an organoboron reagent to form the desired carbon-carbon bond. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of 5-(2,4-DIMETHOXYPHENYL)PYRIDINE-3-CARBALDEHYDE may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-DIMETHOXYPHENYL)PYRIDINE-3-CARBALDEHYDE undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products Formed
Oxidation: 5-(2,4-DIMETHOXYPHENYL)PYRIDINE-3-CARBOXYLIC ACID
Reduction: 5-(2,4-DIMETHOXYPHENYL)PYRIDINE-3-METHANOL
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(2,4-DIMETHOXYPHENYL)PYRIDINE-3-CARBALDEHYDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,4-DIMETHOXYPHENYL)PYRIDINE-3-CARBALDEHYDE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but often include modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-DIMETHOXYPHENYL)PYRIDINE-3-CARBALDEHYDE
- 5-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE
- 5-(2,4-DIMETHOXYPHENYL)PYRIDINE-4-CARBALDEHYDE
Uniqueness
5-(2,4-DIMETHOXYPHENYL)PYRIDINE-3-CARBALDEHYDE is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
5-(2,4-dimethoxyphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NO3/c1-17-12-3-4-13(14(6-12)18-2)11-5-10(9-16)7-15-8-11/h3-9H,1-2H3 |
InChI Key |
XSUIBGYAIQBVHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN=CC(=C2)C=O)OC |
Origin of Product |
United States |
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